molecular formula C9H10O2S B12626967 5-(Thiophen-2-YL)pent-2-enoic acid CAS No. 920007-10-9

5-(Thiophen-2-YL)pent-2-enoic acid

Cat. No.: B12626967
CAS No.: 920007-10-9
M. Wt: 182.24 g/mol
InChI Key: WHNZVCYJWWASJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Thiophen-2-YL)pent-2-enoic acid is an organic compound that features a thiophene ring attached to a pentenoic acid chain. Thiophene is a sulfur-containing heterocycle, which is known for its aromatic properties and is commonly found in various biologically active molecules. The presence of the thiophene ring in this compound imparts unique chemical and physical properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Thiophen-2-YL)pent-2-enoic acid typically involves the formation of the thiophene ring followed by its attachment to the pentenoic acid chain. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources like phosphorus pentasulfide (P4S10) to form the thiophene ring . The thiophene ring can then be functionalized to introduce the pentenoic acid moiety through various organic reactions such as Friedel-Crafts acylation .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale cyclization reactions using sulfurizing agents and subsequent functionalization steps. The process is optimized for yield and purity, employing catalysts and controlled reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

5-(Thiophen-2-YL)pent-2-enoic acid undergoes several types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the double bond in the pentenoic acid chain.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the double bond in the pentenoic acid chain can produce saturated carboxylic acids .

Mechanism of Action

The mechanism of action of 5-(Thiophen-2-YL)pent-2-enoic acid and its derivatives involves interactions with various molecular targets and pathways. The thiophene ring can interact with biological macromolecules, influencing their function. For example, thiophene-containing compounds have been shown to inhibit enzymes and modulate receptor activity, leading to their therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: Similar in structure but lacks the pentenoic acid chain.

    2,5-Dimethylthiophene: Contains additional methyl groups on the thiophene ring.

    Thiophene-3-carboxylic acid: The carboxylic acid group is attached at a different position on the thiophene ring.

Uniqueness

5-(Thiophen-2-YL)pent-2-enoic acid is unique due to the presence of both the thiophene ring and the pentenoic acid chain, which imparts distinct chemical and biological properties.

Properties

CAS No.

920007-10-9

Molecular Formula

C9H10O2S

Molecular Weight

182.24 g/mol

IUPAC Name

5-thiophen-2-ylpent-2-enoic acid

InChI

InChI=1S/C9H10O2S/c10-9(11)6-2-1-4-8-5-3-7-12-8/h2-3,5-7H,1,4H2,(H,10,11)

InChI Key

WHNZVCYJWWASJC-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CCC=CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.